![molecular formula C18H18N6O2S B2656523 (4-(2-羟基苯基)哌嗪-1-基)(2-(嘧啶-2-基氨基)噻唑-4-基)甲苯酮 CAS No. 1251686-52-8](/img/structure/B2656523.png)
(4-(2-羟基苯基)哌嗪-1-基)(2-(嘧啶-2-基氨基)噻唑-4-基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(4-(2-Hydroxyphenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone” is a complex organic compound. It is related to a series of compounds that have been synthesized and evaluated as potential acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) .
Chemical Reactions Analysis
The compound is part of a series of acetylcholinesterase inhibitors (AChEIs). These compounds have been shown to display moderate acetylcholinesterase inhibitory activities in vitro .
科学研究应用
Acetylcholinesterase Inhibition for Alzheimer’s Disease (AD) Treatment
- Results : Compound 6g exhibited potent inhibitory activity against AChE (IC50 = 0.90 μM) and was selective for AChE over butyrylcholinesterase (BuChE). It could serve as a lead compound for AD drug development .
Antimicrobial Activity
- Results : The compound showed higher antimicrobial activity against Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA) compared to a reference compound .
α1-Adrenergic Receptor (α1-AR) Affinity
- Results : Detailed analyses provided insights into potential therapeutic effects related to α1-AR modulation .
Molecular Dynamics Simulations
Chemical Properties
- Results : The molecular formula is C11H14N2O2, with a molecular weight of 206.24 g/mol. The density at 20°C is approximately 1.22 g/cm³ .
作用机制
未来方向
The compound is part of a series of acetylcholinesterase inhibitors that have been synthesized for the treatment of Alzheimer’s disease . These compounds have shown promise in vitro, suggesting that they could be further developed and optimized for use in treating Alzheimer’s disease . Future research could focus on improving the potency and selectivity of these inhibitors, as well as investigating their efficacy in vivo.
属性
IUPAC Name |
[4-(2-hydroxyphenyl)piperazin-1-yl]-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c25-15-5-2-1-4-14(15)23-8-10-24(11-9-23)16(26)13-12-27-18(21-13)22-17-19-6-3-7-20-17/h1-7,12,25H,8-11H2,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSGQPWSXPXVIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)C3=CSC(=N3)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Hydroxyphenyl)piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。